molecular formula C28H29FN2O3S B2879779 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 892764-80-6

7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2879779
CAS No.: 892764-80-6
M. Wt: 492.61
InChI Key: RLZBEVFDUCZREH-UHFFFAOYSA-N
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Description

This compound is a fluoro-substituted dihydroquinolinone derivative with a 4-methylbenzenesulfonyl group at position 3, a diethylamino group at position 7, and a 4-methylbenzyl substituent at position 1.

Properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-13-9-20(4)10-14-22)18-31(25)17-21-11-7-19(3)8-12-21/h7-16,18H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZBEVFDUCZREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.

    Addition of the Methylbenzyl Group: The methylbenzyl group can be attached via Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Tosylation: The final step involves the tosylation of the quinoline derivative using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Diethylamine for nucleophilic substitution, Selectfluor for electrophilic fluorination.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and fluoro groups may facilitate binding to biological macromolecules, while the tosyl group can enhance its reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dihydroquinolinone derivatives with sulfonyl and aromatic substituents. Below is a detailed comparison with closely related analogs:

Substituent Variations in the Sulfonyl Group

  • Compound B ():

    • 3-position substituent: 3-chlorobenzenesulfonyl
    • Key differences: The chlorine atom introduces electron-withdrawing effects, which may alter binding affinity or selectivity. Chlorine’s larger atomic radius compared to methyl could sterically hinder interactions with certain targets .

Hypothetical Impact on Bioactivity:

  • Compound A’s methyl group may favor interactions with non-polar residues in enzymes (e.g., kinases or proteases), while Compound B’s chlorine could enhance halogen bonding with polar residues.

Structural Clustering and Bioactivity Profiles

Data mining studies () indicate that compounds with similar structural motifs cluster into groups with related bioactivity profiles. For example:

  • Bioactivity Clustering:
    • Compounds with sulfonyl groups at position 3 and fluoro at position 6 (as in the target compound) are associated with kinase inhibition and antimicrobial activity.
    • Substitutions at the sulfonyl group (e.g., methyl vs. chlorine) significantly alter protein target specificity. Chlorinated analogs (like Compound B) show higher activity against Gram-positive bacteria, while methyl-substituted derivatives (Compound A) may exhibit stronger antiproliferative effects .

Comparison with Other Quinolone Derivatives

  • Compound C (): Structure: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylate with a sulfonamido-benzyl group. Key differences: The carboxylate group at position 3 and cyclopropyl at position 1 differentiate its mechanism from the target compound. Such modifications are linked to enhanced DNA gyrase inhibition (common in fluoroquinolone antibiotics) but reduced solubility compared to sulfonyl-containing analogs .

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